molecular formula C7H15NO B2682861 2-(3-Ethylazetidin-1-yl)ethan-1-ol CAS No. 1567108-29-5

2-(3-Ethylazetidin-1-yl)ethan-1-ol

Cat. No. B2682861
CAS RN: 1567108-29-5
M. Wt: 129.203
InChI Key: IPVKZYHPAPWKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Ethylazetidin-1-yl)ethan-1-ol”, also known by its chemical name, AZE, is a synthetic organic compound . It belongs to the class of azetidinols. The CAS Number of this compound is 1567108-29-5 .


Molecular Structure Analysis

The molecular formula of “2-(3-Ethylazetidin-1-yl)ethan-1-ol” is C7H15NO . Its molecular weight is 129.2 . The Inchi Code of this compound is 1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

“2-(3-Ethylazetidin-1-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is -10°C .

Scientific Research Applications

Enantiospecific Synthesis

The enantiospecific synthesis of 4-alkoxyazetidin-2-ones involves the thermolysis of N-unsubstituted 4-alkylsulphinyl- and 4-benzothiazolylthio-azetidin-2-ones in the presence of alcohols. This process is guided by the stereochemistry at position-3, leading to a trans relationship between substituents and resulting in stereospecific compounds. Such synthetic strategies are crucial in developing enantiomerically pure compounds for pharmaceutical applications (Bachi & Gross, 1983).

Antiviral Research

Research into novel thiadiazole molecules containing 1,2,3-triazole moiety demonstrates the potential of such compounds against COVID-19's main protease. This study highlights the significance of structural variations for enhancing antiviral activity, showcasing the broader applicability of related chemical scaffolds in developing treatments for infectious diseases (Rashdan et al., 2021).

Antimicrobial and Antifungal Activity

The synthesis of novel substituted 6-fluorobenzo[d]thiazole amides and their testing against various bacterial and fungal strains illustrate the role of such compounds in addressing resistance to conventional antibiotics. This research underscores the importance of chemical modification for discovering more potent and selective antimicrobial agents (Pejchal et al., 2015).

Zinc(II) Complexes with Uncommon Derivatives

Studies on zinc(II) complexes involving aminal and hemiaminal ether derivatives reveal insights into their structure, phosphatase activity, and theoretical aspects of ligand and complex formation. Such research is vital for understanding the coordination chemistry of zinc and its implications in biological systems (Purkait et al., 2018).

Mechanism of Action

The mechanism of action of “2-(3-Ethylazetidin-1-yl)ethan-1-ol” is not specified in the available resources .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(3-ethylazetidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-5-8(6-7)3-4-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVKZYHPAPWKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylazetidin-1-yl)ethan-1-ol

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